
Benzyltriethylammonium chloride
Overview
Description
Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt with the molecular formula C₁₃H₂₂NCl and a molecular weight of 227.77 g/mol . It exists as a white to off-white crystalline solid, decomposing at 190–192°C, and is highly soluble in water (700 g/L at 20°C) . BTEAC is widely utilized as a phase transfer catalyst (PTC) in organic synthesis, enabling reactions between immiscible phases (e.g., aqueous and organic solvents) by shuttling ions across interfaces . Key applications include:
- Knoevenagel and Claisen-Schmidt condensations .
- Friedel-Crafts acylations with SbCl₅ .
- Transesterification reactions with K₃PO₄, achieving yields >80% .
- Deep eutectic solvent (DES) formation with thymol (1:4 molar ratio) for dye extraction .
BTEAC’s safety profile includes acute toxicity (mouse LD₅₀: 18 mg/kg, intravenous) and hazards such as skin/eye irritation .
Preparation Methods
Quaternary Ammoniation Reaction Mechanism
The synthesis of benzyltriethylammonium chloride proceeds via a nucleophilic substitution (SN2) mechanism. Triethylamine, a tertiary amine, reacts with benzyl chloride, an alkyl halide, in the presence of a polar aprotic solvent. The nitrogen atom in triethylamine attacks the electrophilic carbon in benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt. The reaction is represented as:
$$ \text{C}6\text{H}5\text{CH}2\text{Cl} + (\text{C}2\text{H}5)3\text{N} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)3^+ \text{Cl}^- $$
This exothermic reaction requires precise temperature control to avoid side reactions, such as over-alkylation or decomposition.
Solvent Selection and Reaction Optimization
Acetone as a Single-Solvent System
A patented method (CN103896781A) highlights the use of acetone as the sole solvent, offering significant advantages over traditional multi-solvent systems. The protocol involves:
- Quaternization : Triethylamine and benzyl chloride are combined with acetone (1.05–1.2 times the weight of triethylamine) and stirred at 300–400 rpm. The mixture is heated to 60–66°C for 8–10 hours under reflux.
- Dissolution : Post-reaction, additional acetone (1.9–2.1 times the triethylamine weight) is added to dissolve the product.
- Crystallization and Filtration : The solution is cooled to 5°C, inducing crystallization. The precipitate is filtered and vacuum-dried to yield this compound.
Key Advantages :
- Energy Efficiency : The reaction temperature (60–66°C) is lower than methods using ethanol or water, reducing energy consumption.
- Solvent Recyclability : Acetone is recovered from filtrates and reused, decreasing waste and production costs. Successive batches using recycled acetone showed improved yields (86% → 89.5%).
Comparative Analysis of Solvents
While acetone is predominant, alternative solvents like ethanol or dichloromethane may be used. However, ethanol’s higher boiling point (~78°C) necessitates prolonged heating, increasing energy input. Dichloromethane, though effective, poses environmental and safety risks. Acetone’s low toxicity and compatibility with the reaction milieu make it ideal for industrial applications.
Industrial-Scale Process Design
Equipment and Conditions
The patent specifies a three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer (300–400 rpm). Consistent agitation ensures uniform heat distribution and prevents localized overheating, which could degrade the product.
Yield and Purity
The table below summarizes results from three batches using recycled acetone:
Batch | Acetone Source | Yield (%) | Melting Point (°C) |
---|---|---|---|
1 | Fresh | 86 | 190–191 |
2 | Recycled (Batch 1) | 87.5 | 190–191 |
3 | Recycled (Batch 2) | 89.5 | 190–191 |
The incremental yield improvement correlates with acetone purity, underscoring the solvent’s recyclability without compromising product quality.
Analytical Characterization
Melting Point Determination
The product’s melting point (190–191°C) serves as a purity indicator. Deviations suggest residual solvents or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Benzyltriethylammonium chloride undergoes various chemical reactions, primarily serving as a catalyst in these processes. Some of the key reactions include:
Nucleophilic Substitution: It facilitates nucleophilic substitution reactions, where nucleophiles replace leaving groups in organic molecules.
Alkylation: It is used in C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions, where alkyl groups are introduced into different substrates.
Knoevenagel Condensation: It catalyzes the condensation of carbonyl compounds with active methylene compounds to form olefinic products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents.
Alkylation: Reagents include alkyl halides and substrates containing nucleophilic sites. The reactions are conducted under mild to moderate temperatures.
Knoevenagel Condensation: Reagents include carbonyl compounds and active methylene compounds. .
Major Products:
Nucleophilic Substitution: Substituted organic compounds with new functional groups.
Alkylation: Alkylated products with enhanced chemical properties.
Knoevenagel Condensation: Olefinic products used in various industrial applications
Scientific Research Applications
Role as a Phase Transfer Catalyst
Benzyltriethylammonium chloride is widely recognized for its effectiveness as a phase transfer catalyst (PTC). In this capacity, it facilitates reactions between reactants in different phases, enhancing the rate of reaction and yield. This application is particularly useful in:
- Alkylation Reactions : It aids in the alkylation of various substrates, allowing for the effective transfer of nucleophiles from an aqueous phase to an organic phase .
- Knoevenagel Condensation : The compound participates in Knoevenagel condensation reactions between carbonyl compounds and active methylene compounds, yielding olefinic products .
Organic Synthesis
In organic synthesis, this compound is utilized as a catalyst for various transformations:
- Synthesis of 2-Phenylbutyronitrile : It catalyzes the conversion of phenyl acetonitrile to 2-phenylbutyronitrile, showcasing its utility in synthetic pathways .
- Formation of Carbenes : This compound has been employed in the formation of carbenes in heterogeneous reactions, demonstrating its versatility in organic chemistry .
Applications in Polymer Chemistry
This compound finds applications in polymer chemistry as well:
- Curing Agent : It acts as a curing accelerator in polymerization processes, enhancing the efficiency of polymer formation .
- Template Agent : The compound is used as a molecular sieve template agent, which is essential for creating porous materials with specific properties .
Industrial Applications
The compound's properties extend to various industrial applications:
- Electrolytes : In the electronics industry, this compound serves as an organic electrolyte, crucial for the performance of batteries and capacitors .
- Surfactants and Descaling Agents : It is utilized as a surfactant in cleaning agents and as a descaling agent for industrial equipment .
Case Studies and Research Findings
A comprehensive understanding of this compound's applications can be illustrated through several case studies:
Case Study 1: Phase Transfer Catalysis Efficiency
A study demonstrated that this compound significantly increased the reaction rates in phase transfer catalysis compared to traditional methods. The efficiency was quantified by measuring the conversion rates of reactants over time, showing a notable improvement when using this catalyst.
Case Study 2: Polymerization Processes
Research on polymerization highlighted that incorporating this compound as a curing agent resulted in polymers with enhanced mechanical properties and thermal stability. The study involved comparative analysis with other curing agents, illustrating superior performance metrics.
Mechanism of Action
Benzyltriethylammonium chloride acts as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). It increases the reaction rate by enhancing the solubility of reactants in the reaction medium. The compound interacts with the reactants, forming intermediate complexes that undergo further reactions to yield the desired products. This mechanism allows for efficient and selective transformations in various chemical processes .
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Quaternary ammonium salts (QAS) share structural similarities but differ in alkyl chain lengths, aromatic substituents, and counterions, leading to variations in physical properties, catalytic efficiency, and toxicity. Below is a detailed comparison:
Structural and Physical Properties
Key Differences :
- Hydrophobicity : BTEAC’s benzyl group enhances π-π interactions, useful in aromatic systems . Longer alkyl chains (e.g., octyl in benzyldimethyloctylammonium chloride) increase hydrophobicity, reducing water solubility .
- Thermal Stability : BTMAC decomposes at higher temperatures (~300°C) vs. BTEAC (190°C), making it suitable for high-temperature reactions .
Catalytic Performance in Organic Reactions
Toxicity and Environmental Impact
Notable Findings:
- BTEAC’s adsorption capacity increases in saline environments (Kf = 285 mg/g vs. 235 mg/g in freshwater) .
- TBAC and BTMAC are more toxic to aquatic organisms due to higher water solubility .
Tables
Table 1. Physical Properties of Selected QAS
Property | BTEAC | BTMAC | Benzyldimethyloctylammonium Chloride |
---|---|---|---|
Molecular Weight | 227.77 | 185.69 | 307.88 |
Melting Point (°C) | 190–192 | ~300 | Gummy solid |
Water Solubility | 700 g/L | High | Low |
Table 2. Catalytic Efficiency in Transesterification
Catalyst System | Substrate | Yield (%) | Reference |
---|---|---|---|
BTEAC + K₃PO₄ | Aromatic esters | 85–95 | |
TBAC + K₃PO₄ | Aliphatic esters | 70–80 |
Biological Activity
Benzyltriethylammonium chloride (BTC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, particularly focusing on its role as a biocide and its implications in biocorrosion, as well as its potential toxicity based on recent studies.
BTC is synthesized through the quaternization of triethylamine with benzyl chloride, typically in a solvent such as acetone. This method is efficient and yields a product with minimal impurities, making it suitable for biological applications .
1. Antimicrobial Properties
BTC has demonstrated significant antimicrobial activity, particularly against sulfate-reducing bacteria (SRB), which are known to cause biocorrosion in industrial settings. A study indicated that BTC effectively reduced the viability of SRB in crude oil environments, which is crucial for maintaining the integrity of pipeline systems . The mechanism involves electrostatic interactions between the cationic BTC and the negatively charged SRB cell membranes, leading to disruption of cellular processes and inhibition of growth.
2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of BTC. In experiments involving F344/N rats and B6C3F1 mice, various doses of BTC were administered to assess its impact on health parameters such as hematology, clinical chemistry, and histopathology. Notable findings included:
- Mortality Rates : High doses (≥125 mg/kg) resulted in significant mortality among test subjects.
- Cholinergic Effects : Symptoms such as ataxia, tremors, and abnormal breathing were observed at non-lethal doses, indicating potential neurotoxic effects .
- Genotoxicity : While BTC was not mutagenic in standard tests with Salmonella typhimurium, increases in micronucleated erythrocytes were noted in treated mice, suggesting possible genotoxic effects under specific conditions .
Case Study 1: Biocorrosion Inhibition
In a controlled study on carbon steel pipelines exposed to SRB, BTC was tested for its ability to mitigate corrosion. The results showed a marked decrease in biofilm formation and corrosion products when BTC was applied. The potentiodynamic polarization method revealed that BTC effectively reduced corrosion rates by interfering with bacterial metabolism .
Parameter | Control Group | BTC Treated Group |
---|---|---|
Viable Cell Count (CFU/mL) | 160 trillion | 30 trillion |
Corrosion Rate (mpy) | 15 | 3 |
Case Study 2: Neurotoxicity Assessment
A neurotoxicity study involving repeated dosing of BTC highlighted its effects on motor function and behavior in rodent models. Doses above 50 mg/kg led to observable neurological symptoms and raised concerns regarding long-term exposure risks .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of BTC:
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of Benzyltriethylammonium chloride relevant to its use in laboratory settings?
this compound (C₁₃H₂₂ClN, molecular weight 227.77 g/mol) is a quaternary ammonium salt with a melting point of 190–193°C (decomposition) . It is highly soluble in water and polar solvents, making it suitable for biphasic reactions . Its phase-transfer catalytic properties arise from its ability to stabilize ions in organic phases, facilitating reactions like nucleophilic substitutions .
Q. How is this compound synthesized and purified for research applications?
BTEAC is synthesized via quaternization of triethylamine with benzyl chloride . Purification typically involves recrystallization from ethanol or acetone to achieve >98% purity, as verified by HPLC and non-aqueous titration . Residual moisture (<2.0%) is controlled through vacuum drying .
Q. What safety precautions are necessary when handling this compound in experimental setups?
BTEAC is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335) . Researchers must use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents and disposed of according to federal regulations .
Advanced Research Questions
Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reaction systems?
BTEAC acts as a PTC by transferring anions (e.g., OH⁻, CN⁻) from aqueous to organic phases via ion-pair formation. This mechanism enhances reaction rates in Knoevenagel condensations and Friedel-Crafts acylations . For example, in Friedel-Crafts reactions, BTEAC forms a catalytic complex with SbCl₅, enabling efficient acylation of aromatic substrates .
Q. What methodologies are employed to optimize BTEAC’s catalytic efficiency in organic transformations?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve ion transfer .
- Concentration : Optimal catalytic loading (5–10 mol%) balances cost and efficiency .
- Counterion effects : Chloride ions enhance solubility, while tetrafluoroborate derivatives improve stability in non-polar media .
Q. How can researchers address contradictory data regarding BTEAC’s performance in different solvent systems?
Discrepancies in catalytic activity often stem from solvent polarity and ion-pair stability. For example, BTEAC’s efficacy in mCPBA oxidations decreases in highly polar solvents due to reduced interfacial transfer . Systematic solvent screening (e.g., using Kamlet-Taft parameters) and kinetic studies can resolve such contradictions .
Q. What analytical techniques are recommended for characterizing BTEAC’s purity and structural integrity?
- HPLC : Purity >98% is confirmed using non-aqueous mobile phases .
- ¹H/¹³C NMR : Validates structural integrity by confirming benzyl and triethyl groups (δ 7.3–7.5 ppm for aromatic protons; δ 1.0–1.5 ppm for ethyl groups) .
- Melting point analysis : Decomposition at 190–193°C indicates thermal stability .
Q. How does BTEAC’s surfactant properties influence its interactions with anionic species in aqueous systems?
As a cationic surfactant, BTEAC interacts with anionic dyes (e.g., indigo carmine) via electrostatic and hydrophobic forces, quantified by conductometric titration . These interactions are critical in designing surfactant-mediated extraction protocols .
Q. What are the implications of BTEAC’s hygroscopic nature on its storage and experimental reproducibility?
BTEAC absorbs moisture, leading to clumping and reduced catalytic activity. Storage in desiccators with silica gel and periodic purity checks (via Karl Fischer titration) ensure reproducibility .
Q. In mechanistic studies, how is BTEAC’s role in facilitating electron transfer processes validated?
Electron transfer in reactions like sulfurization (e.g., δ-valerothiolactone synthesis) is validated using UV-Vis spectroscopy to track intermediate formation and GC-MS to confirm product identity . Kinetic isotope effects (KIEs) further elucidate rate-determining steps .
Properties
IUPAC Name |
benzyl(triethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021710 | |
Record name | Benzyltriethylammonium chloride | |
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Molecular Weight |
227.77 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystals; [MSDSonline] | |
Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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CAS No. |
56-37-1, 207124-62-7 | |
Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |
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